molecular formula C12H7NOS B1613840 3-(3-Cyanobenzoyl)thiophene CAS No. 861224-01-3

3-(3-Cyanobenzoyl)thiophene

Cat. No. B1613840
M. Wt: 213.26 g/mol
InChI Key: RQKCISKXZLAQIC-UHFFFAOYSA-N
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Patent
US07435822B2

Procedure details

To 1.0 g (4.69 mmol) of 3-(thiophene-3-carbonyl)-benzonitrile in 8 mL of a concentrated NH4OH at room temperature was added 6 mL of 30% H2O2 drop-wise. The white reaction mixture was allowed to stir overnight at room temperature. Next day, to the reaction crude was added 60 mL of a saturated solution of NaHCO3 and 60 mL of ethyl acetate. After removing the aqueous layer, the organic layer was washed with brine, dried over Na2SO4, and concentrated. The concentrated crude was purified by flashy chromatography (dichloromethane:methanol, from 2 to 6% methanol over 16 column volume, then from 6 to 10% methanol over 5 column volume) to obtain 840 mg (77.8% yield) of white solids; 1H NMR 500 MHz (CDCl3) δ 8.27 (m, 2H), 8.15 (m, 2H), 7.93 (m, 1H), 7.74 (m, 1H), 7.65 (t, 1H), 7.55 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
saturated solution
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
77.8%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([C:6]([C:8]2[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=2)[C:11]#[N:12])=[O:7])=[CH:2]1.OO.C([O-])(O)=[O:19].[Na+].C(OCC)(=O)C>[NH4+].[OH-].CO>[S:1]1[CH:5]=[CH:4][C:3]([C:6]([C:8]2[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=2)[C:11]([NH2:12])=[O:19])=[O:7])=[CH:2]1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
S1C=C(C=C1)C(=O)C=1C=C(C#N)C=CC1
Name
Quantity
6 mL
Type
reactant
Smiles
OO
Name
Quantity
8 mL
Type
solvent
Smiles
[NH4+].[OH-]
Step Two
Name
saturated solution
Quantity
60 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Next day, to the reaction crude
CUSTOM
Type
CUSTOM
Details
After removing the aqueous layer
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CONCENTRATION
Type
CONCENTRATION
Details
The concentrated crude
CUSTOM
Type
CUSTOM
Details
was purified by flashy chromatography (dichloromethane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
S1C=C(C=C1)C(=O)C=1C=C(C(=O)N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 840 mg
YIELD: PERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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